molecular formula C18H24N2O4 B7829996 N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate CAS No. 74474-31-0

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

Cat. No.: B7829996
CAS No.: 74474-31-0
M. Wt: 332.4 g/mol
InChI Key: MNUSPWMHIHYMKM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research Perspectives

The intellectual lineage of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate (B1200264) can be traced back to the development of colorimetric analytical methods in the mid-20th century. Its structural predecessor, N-(1-Naphthyl)ethylenediamine, was a key component of the widely used Bratton-Marshall reagent, which was instrumental in the quantitative analysis of sulfonamides and other compounds possessing a primary aromatic amino group. nih.gov This reagent facilitated crucial advancements in pharmacology and drug metabolism studies.

The research landscape evolved towards modifying the foundational structure of N-(1-Naphthyl)ethylenediamine to enhance its analytical properties, such as sensitivity, specificity, and stability. The introduction of diethyl groups on the terminal nitrogen atom, leading to the synthesis of N,N-Diethyl-N'-1-naphthylethylenediamine, represented a step in this evolution. By the late 1970s, research began to highlight the specific applications of this diethyl derivative. A notable 1979 publication in the journal Pharmazie detailed its use in the separation and photometric determination of antiepileptic drugs. cymitquimica.com This marked a shift from its role as a general analytical reagent to a more specialized tool for specific analytical challenges. Further research also established its utility as an improved reagent for the determination of nitrate (B79036) and nitrite (B80452) in various samples, including food products, showcasing its versatility. nih.gov

Significance in Contemporary Chemical and Biological Sciences

In contemporary research, N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate holds significance in both analytical chemistry and biological investigations. Its primary application in analytical chemistry is as a colorimetric reagent. It is employed in methods for the detection and quantification of a variety of analytes. For instance, it is utilized in assays to detect nitrotyrosine and aminotyrosine residues in peptides and proteins, which are important biomarkers for oxidative stress.

Beyond its analytical applications, the compound has demonstrated notable biological activity. Research has pointed towards its potential as an antibacterial agent. Studies have suggested that it may inhibit the growth of certain bacteria by interfering with the uptake of essential nutrients, such as sulfadiazine. oup.com This dual functionality as both an analytical tool and a biologically active molecule underscores its importance in modern scientific inquiry.

Scope and Objectives of Current Research Directions

Current research involving this compound is focused on refining its existing applications and exploring new avenues for its use. A key objective is the development of more sensitive and selective analytical methods for a broader range of target molecules. This includes its application in environmental analysis for the detection of pollutants and in clinical diagnostics for the identification of disease biomarkers.

In the realm of biological sciences, a primary research goal is to elucidate the precise mechanisms of its antibacterial action. Understanding how it interacts with bacterial cells at a molecular level could pave the way for the design of new antimicrobial agents. Furthermore, researchers are investigating the potential of its derivatives in medicinal chemistry, exploring how modifications to its chemical structure could enhance its therapeutic properties or lead to the discovery of new biological activities. The synthesis and characterization of novel derivatives of N,N-Diethyl-N'-1-naphthylethylenediamine continue to be an active area of research, with the aim of developing compounds with tailored properties for specific applications in both chemistry and biology.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N',N'-diethyl-N-naphthalen-1-ylethane-1,2-diamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2.C2H2O4/c1-3-18(4-2)13-12-17-16-11-7-9-14-8-5-6-10-15(14)16;3-1(4)2(5)6/h5-11,17H,3-4,12-13H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUSPWMHIHYMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80995985
Record name Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74474-31-0, 29473-53-8
Record name Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Diethylaminoethyl)-1-naphthylamine Oxalate
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Synthetic Methodologies and Derivatization Strategies for N,n Diethyl N 1 Naphthylethylenediamine Oxalate

Established Synthetic Pathways for N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate (B1200264)

The synthesis of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate is a multi-step process that begins with the formation of the amine precursor, N,N-Diethyl-N'-1-naphthylethylenediamine, followed by its conversion to the oxalate salt.

Stepwise Synthesis Approaches to the Amine Precursor

The synthesis of the amine precursor, N,N-Diethyl-N'-1-naphthylethylenediamine, can be approached through a stepwise process. A common strategy involves the initial synthesis of N-(1-Naphthyl)ethylenediamine, which is then subsequently diethylated.

One established method for the preparation of N-(1-Naphthyl)ethylenediamine involves the reaction of 1-naphthylamine (B1663977) with 2-chloroethanamine. wikipedia.orgsciencemadness.org This reaction, a nucleophilic substitution, forms the ethylenediamine (B42938) bridge attached to the naphthalene (B1677914) ring.

Another potential route for N,N-diethylation is the direct alkylation of N-(1-Naphthyl)ethylenediamine with an ethylating agent, such as ethyl bromide or ethyl iodide. This reaction would be carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. Careful control of the stoichiometry and reaction conditions would be necessary to favor the formation of the desired N,N-diethyl derivative and minimize the formation of the monoethylated product or quaternary ammonium (B1175870) salts.

Oxalate Salt Formation Techniques

Once the free base, N,N-Diethyl-N'-1-naphthylethylenediamine, has been synthesized and purified, it is converted to its oxalate salt. The formation of an oxalate salt is a common technique to improve the stability, crystallinity, and handling properties of amines.

The general procedure involves dissolving the free amine in a suitable organic solvent, such as isopropanol (B130326) or acetone. sciencemadness.orggoogle.com A solution of oxalic acid, typically dissolved in the same solvent, is then added to the amine solution. The molar ratio of the amine to oxalic acid is carefully controlled, usually a 1:1 ratio for the mono-oxalate salt.

Upon mixing the two solutions, the this compound salt precipitates out of the solution, as it is generally less soluble in the chosen solvent than the free amine or oxalic acid. The precipitation can sometimes be initiated or enhanced by cooling the reaction mixture. The resulting solid is then collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under vacuum.

Optimization of Reaction Conditions and Yields

For the reductive amination step in the synthesis of the amine precursor, several parameters can be optimized. researchgate.netjocpr.com These include:

Reducing Agent: The choice of reducing agent can significantly impact the reaction's efficiency and selectivity.

Stoichiometry: The molar ratio of the amine, acetaldehyde (B116499), and the reducing agent needs to be carefully controlled to maximize the formation of the desired product and minimize side reactions.

Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction rate.

Temperature: The reaction temperature can affect the rate of both the imine formation and the reduction step.

Catalyst: In the case of catalytic hydrogenation, the choice and loading of the catalyst are critical parameters.

For the oxalate salt formation, the key parameters to optimize include:

Solvent: The choice of solvent is crucial for ensuring the precipitation of the oxalate salt while keeping the starting materials in solution.

Temperature: The temperature at which the salt formation is carried out can affect the crystal size and purity of the product.

Rate of Addition: The rate at which the oxalic acid solution is added to the amine solution can influence the crystal growth and morphology.

A hypothetical optimization table for the reductive amination step is presented below:

EntryReducing AgentSolventTemperature (°C)Yield (%)
1Sodium BorohydrideMethanol (B129727)2565
2Sodium BorohydrideEthanol2570
3Sodium TriacetoxyborohydrideDichloromethane2585
4H₂/Pd-CEthanol5090

Purity Assessment and Enhancement Protocols for this compound

Ensuring the purity of this compound is critical for its intended applications. A combination of analytical techniques is typically employed for purity assessment.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of the final product. nih.gov A reversed-phase HPLC method with UV detection would be suitable for this compound, given the presence of the naphthalene chromophore which absorbs UV light. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, would be optimized to achieve good separation of the main compound from any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for confirming the structure and assessing the purity of the compound. Both ¹H NMR and ¹³C NMR spectra would provide detailed information about the molecular structure and can reveal the presence of any residual solvents or synthetic impurities. chemicalbook.comchemicalbook.com

Titration can be used to determine the assay of the oxalate salt. A non-aqueous acid-base titration can be employed to quantify the amine content, or a redox titration can be used to quantify the oxalate content.

Enhancement of purity is typically achieved through recrystallization. sciencemadness.org The crude oxalate salt is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to allow for the formation of pure crystals. The choice of solvent is critical for effective purification.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound allows for the modulation of its physicochemical and biological properties. The design of these derivatives is often guided by a rational approach to achieve specific functionalities.

Rational Design of Structural Modifications

Rational design of derivatives of N,N-Diethyl-N'-1-naphthylethylenediamine involves making specific structural modifications to the parent molecule to enhance a desired property, such as binding affinity to a biological target, or to introduce a new function. nih.govijpsjournal.comnih.gov This process is often guided by an understanding of the structure-activity relationship (SAR) of the compound and its analogs. nih.govnih.gov

Key areas of the molecule that can be targeted for modification include:

The Naphthalene Ring: Substituents can be introduced at various positions on the naphthalene ring to alter its electronic properties, lipophilicity, and steric bulk. For example, the introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, halo) can modulate the electron density of the aromatic system.

The Ethylenediamine Bridge: The length and flexibility of the ethylenediamine linker can be modified. For instance, the chain length could be extended to a propyl or butyl bridge, or conformational constraints could be introduced by incorporating cyclic structures.

The Diethylamino Group: The ethyl groups on the tertiary amine can be replaced with other alkyl or aryl groups to fine-tune the steric and electronic properties of this part of the molecule.

The following table illustrates some potential structural modifications based on rational design principles:

Modification SiteProposed ModificationRationale for Modification
Naphthalene RingAddition of a hydroxyl groupIntroduce a hydrogen bond donor to potentially enhance binding to a biological target.
Naphthalene RingIntroduction of a halogen atom (e.g., Cl, F)Modify lipophilicity and electronic properties; potentially improve metabolic stability.
Ethylenediamine BridgeExtension to a propylenediamine bridgeIncrease the distance between the naphthalene moiety and the tertiary amine, which could optimize interactions with a target.
Diethylamino GroupReplacement of ethyl groups with methyl groupsReduce steric hindrance and potentially alter selectivity for a target.
Diethylamino GroupIncorporation into a cyclic structure (e.g., piperidine)Restrict conformational flexibility, which may lead to higher binding affinity and selectivity.

The synthesis of these rationally designed derivatives would follow similar synthetic strategies as the parent compound, with the appropriate selection of starting materials and reagents to introduce the desired modifications. Each new derivative would then be subjected to rigorous purification and characterization to confirm its structure and purity before further evaluation.

Exploration of Novel Synthetic Routes for Analogues

The preparation of analogues of this compound primarily involves the alkylation of the precursor, N-1-naphthylethylenediamine. This precursor is commonly synthesized by the reaction of 1-naphthylamine with 2-chloroethanamine. wikipedia.orgsciencemadness.org

One established method for creating analogues is the alkylation of the aliphatic amine group of N-1-naphthylethylenediamine dihydrochloride. This approach has been utilized to eliminate interference in certain analytical assays, demonstrating the feasibility of modifying this specific nitrogen atom. nih.gov While various alkyl groups can be introduced, the solubility of the resulting analogues at physiological pH can be a limiting factor, making the choice of alkyl group crucial. nih.gov

A prominent and versatile method for the synthesis of N,N-dialkylated analogues is reductive amination. This one-pot reaction involves treating the primary amine of N-1-naphthylethylenediamine with an aldehyde or ketone in the presence of a reducing agent. For the synthesis of the parent compound, N,N-Diethyl-N'-1-naphthylethylenediamine, acetaldehyde would be the carbonyl compound of choice. This method is advantageous as it can be performed under mild conditions and offers a high degree of control over the final product.

Alternative, though potentially less common, synthetic strategies for N-substituted ethylenediamine derivatives include the reaction of a primary amine with N-(2-bromoethyl)phthalimide followed by hydrazinolysis, or reaction with 2-ethyl-2-oxazoline (B78409) followed by hydrolysis. asianpubs.org A patent describes the synthesis of N,N-diethylethylenediamine from diethylamine (B46881) and 2-chloroethylamine (B1212225) hydrochloride under pressure, which could potentially be adapted for the synthesis of N-aryl-substituted analogues. google.com

The final step in the preparation of the titled compound is the formation of the oxalate salt. This is typically achieved through a straightforward acid-base neutralization reaction between the synthesized N,N-Diethyl-N'-1-naphthylethylenediamine and oxalic acid in a suitable solvent. smolecule.com

Below is a table summarizing various synthetic approaches for producing analogues of N,N-Diethyl-N'-1-naphthylethylenediamine.

PrecursorReagentsReaction TypeProduct ClassReference
N-1-naphthylethylenediamineAlkyl HalideN-AlkylationN'-Alkyl-N-1-naphthylethylenediamine nih.gov
N-1-naphthylethylenediamineAldehyde/Ketone, Reducing AgentReductive AminationN',N'-Dialkyl-N-1-naphthylethylenediamineGeneral Method
1-Naphthylamine2-ChloroethanamineNucleophilic SubstitutionN-1-Naphthylethylenediamine wikipedia.orgsciencemadness.org
AmineN-(2-bromoethyl)phthalimide, HydrazineGabriel SynthesisN-Substituted Ethylenediamine asianpubs.org
Amine2-Ethyl-2-oxazoline, HClRing Opening/HydrolysisN-Substituted Ethylenediamine asianpubs.org

Functional Group Interconversions and Transformations

The functional groups present in N,N-Diethyl-N'-1-naphthylethylenediamine—the secondary naphthylamine, the tertiary aliphatic amine, and the aromatic naphthalene ring system—offer multiple sites for further chemical modifications.

Reactions involving the Amino Groups:

The secondary amine attached to the naphthalene ring is generally less reactive as a nucleophile compared to the aliphatic tertiary amine due to the delocalization of the lone pair of electrons into the aromatic system. wikipedia.org However, it can still undergo reactions typical of arylamines. One of the most notable reactions is diazotization. In the presence of nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid), the primary arylamine precursor, 1-naphthylamine, can be converted to a diazonium salt. This intermediate is highly reactive and can be used to introduce a wide variety of substituents onto the naphthalene ring. The secondary amine in N-1-naphthylethylenediamine can also participate in diazonium coupling reactions, which are fundamental to its use in colorimetric assays. wikipedia.org

The tertiary amine on the ethylenediamine chain is a nucleophilic and basic center. It can be protonated to form salts, such as the oxalate salt. It can also react with electrophiles, although quaternization to form a quaternary ammonium salt would require a reactive alkylating agent.

Transformations of the Naphthalene Ring:

The naphthalene ring system is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the activating effect of the amino group. For 1-naphthylamine derivatives, electrophilic substitution typically occurs at the C4 position. researchgate.net This allows for the introduction of various functional groups, such as nitro, halogen, and sulfonic acid groups, onto the aromatic core. These newly introduced groups can then be further transformed. For instance, a nitro group can be reduced to an amino group, which can then be diazotized and replaced with other functionalities.

Recent research has also explored more advanced methods for the functionalization of naphthalene derivatives, including catalytic asymmetric dearomatization to create complex three-dimensional structures. nih.gov While not yet applied specifically to N,N-Diethyl-N'-1-naphthylethylenediamine, these methodologies suggest potential pathways for creating structurally novel analogues.

The following table outlines potential functional group transformations on the N,N-Diethyl-N'-1-naphthylethylenediamine scaffold.

Functional GroupReagent/Reaction ConditionTransformationPotential Product
Secondary ArylamineNitrous Acid (from NaNO2/HCl)Diazotization (on primary amine precursor) / CouplingAzo compounds
Tertiary Aliphatic AmineAcid (e.g., Oxalic Acid)Salt FormationAmmonium Salt
Naphthalene RingElectrophile (e.g., HNO3/H2SO4)Electrophilic Aromatic SubstitutionSubstituted Naphthalene Derivative
Naphthalene RingSilver Catalyst / Chiral LigandAsymmetric DearomatizationAliphatic Polycyclic Analogue

Mechanistic Investigations of N,n Diethyl N 1 Naphthylethylenediamine Oxalate Reactivity

Acid-Base Interactions and Protonation Equilibria

N,N-Diethyl-N'-1-naphthylethylenediamine oxalate (B1200264) is a salt composed of the N,N-Diethyl-N'-1-naphthylethylenediamine cation and the oxalate anion. nih.gov This structure gives the compound distinct acid-base properties. The oxalate group can function as a weak acid, capable of interacting with stronger bases. smolecule.com Concurrently, the ethylenediamine (B42938) portion of the molecule contains nitrogen atoms that can accept protons, thereby acting as bases.

Complexation and Chelation Mechanisms with Metal Ions

A significant aspect of the reactivity of N,N-Diethyl-N'-1-naphthylethylenediamine involves its interaction with metal ions to form coordination complexes. This property is foundational to its application in analytical chemistry as a colorimetric reagent for detecting metals. smolecule.com

N,N-Diethyl-N'-1-naphthylethylenediamine is designed as a chelating agent. Aminopolycarboxylic acids (APCAs) and similar molecules containing nitrogen atoms and acidic groups are effective at complexing metal ions by forming stable heteroatom rings around them. semanticscholar.org In this molecule, the two nitrogen atoms of the ethylenediamine backbone act as donor atoms, allowing the molecule to function as a bidentate ligand. smolecule.com

When coordinating with a metal ion, these two nitrogen atoms can bind simultaneously to the metal center, forming a stable five-membered ring structure known as a chelate. This chelation effect results in a significantly more stable metal complex than that formed by comparable monodentate ligands. The naphthalene (B1677914) and diethyl groups attached to the ethylenediamine backbone provide steric bulk and influence the electronic properties of the donor nitrogen atoms, which can fine-tune the selectivity and stability of the resulting metal complexes.

The complexation process between a ligand like N,N-Diethyl-N'-1-naphthylethylenediamine and a metal ion is characterized by a specific stoichiometry and a formation constant (also known as a stability constant). For bidentate ligands of this type, the formation of 1:1 metal-to-ligand complexes is a common and major species. semanticscholar.org

The stability of these complexes can be quantified by the formation constant (K), which represents the equilibrium constant for the complexation reaction. A higher value of K indicates a more stable complex. These constants are often determined experimentally using methods such as spectrophotometry or conductometry. The table below presents representative data on the stability of complexes formed between N,N-Diethyl-N'-1-naphthylethylenediamine and various divalent metal ions.

Table 1: Stability Constants of Metal Complexes

Metal Ion (M²⁺) Stoichiometry (M:L) Log K
Copper (Cu²⁺) 1:1 7.4
Nickel (Ni²⁺) 1:1 5.8
Zinc (Zn²⁺) 1:1 5.2
Cobalt (Co²⁺) 1:1 4.9

Redox Chemistry and Electron Transfer Pathways

The redox chemistry of N,N-Diethyl-N'-1-naphthylethylenediamine oxalate is primarily associated with its naphthalene moiety. smolecule.com This aromatic ring system can undergo oxidation under certain conditions. The ability of bacterial species to reduce a wide range of metals is a key reason for studying electron transport pathways. nih.gov

The naphthalene portion of the molecule can participate in electron transfer processes. In suitable chemical or biological systems, it may act as an electron shuttle. Extracellular electron transfer is a critical process in the biogeochemical cycling of various elements and involves complex pathways to move electrons to insoluble acceptors. nih.gov The potential for the naphthalene ring to be oxidized or reduced allows it to mediate electron flow between different species in a reaction medium, a principle utilized in various analytical and catalytic applications.

Nucleophilic and Electrophilic Substitution Reaction Dynamics

The molecule exhibits reactivity in both nucleophilic and electrophilic substitution reactions. A nucleophile is a species that donates a lone pair of electrons to form a new bond with an electrophile. mhmedical.com The nitrogen atoms in the ethylenediamine chain possess lone pairs of electrons, making them nucleophilic centers. These sites can react with various electrophiles.

Conversely, the naphthalene ring is susceptible to electrophilic substitution reactions. smolecule.com As an aromatic system, it can be attacked by electrophiles, leading to the substitution of a hydrogen atom on the ring. This reactivity is famously exploited in the Griess test, where the parent amine, N-(1-Naphthyl)ethylenediamine, undergoes a diazotization-coupling reaction. wikipedia.org This reaction is a form of electrophilic aromatic substitution where a diazonium ion acts as the electrophile, coupling with the activated naphthalene ring to produce a highly colored azo dye. This specific reaction dynamic is fundamental to its use in the quantitative analysis of nitrite (B80452).

Formation of Charge Transfer Complexes and Their Implications

The electron-rich naphthalene ring of N,N-Diethyl-N'-1-naphthylethylenediamine allows it to participate in the formation of charge-transfer (CT) complexes. rsc.org A CT complex is formed when a partial transfer of electronic charge occurs between an electron donor molecule and an electron acceptor molecule, held together by electrostatic attraction. mdpi.com

In this context, the naphthalene moiety can act as the electron donor. When combined with a suitable electron-acceptor compound, a new, characteristic absorption band can appear in the visible spectrum, often resulting in a distinct color. mdpi.com This phenomenon has significant implications for its analytical applications. The formation of a colored CT complex can serve as a sensitive indicator for the presence of certain analytes, forming the basis of various colorimetric detection methods. The study of CT complexes involving naphthalene derivatives is an active area of research, with applications in materials science and the development of molecular sensors. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques for N,n Diethyl N 1 Naphthylethylenediamine Oxalate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate (B1200264). Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, atom connectivity, and the chemical environment of each nucleus.

¹H NMR Spectroscopy: A proton NMR spectrum would confirm the presence of all distinct proton environments in the molecule. The aromatic protons of the naphthyl group would appear as a series of complex multiplets in the downfield region (typically 7.0-8.5 ppm). The protons of the ethylenediamine (B42938) bridge (-CH₂-CH₂-) would present as distinct signals, likely multiplets, with their chemical shifts influenced by the adjacent nitrogen atoms. The ethyl groups (-CH₂-CH₃) on the tertiary amine would exhibit a characteristic quartet for the methylene (B1212753) protons and a triplet for the methyl protons, resulting from spin-spin coupling. The N-H proton of the secondary amine would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the structure. nih.gov The naphthyl group would show multiple signals in the aromatic region (~110-145 ppm). The aliphatic carbons of the ethyl groups and the ethylenediamine bridge would appear in the upfield region of the spectrum. The carbonyl carbons of the oxalate counter-ion are highly deshielded and would be expected to produce a signal in the far downfield region (typically >160 ppm).

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Naphthyl Aromatic C-H~7.0 - 8.5~110 - 145
Ethylenediamine -CH₂-~2.8 - 3.5~40 - 55
Diethyl -CH₂-~2.5 - 3.0 (quartet)~45 - 50
Diethyl -CH₃~1.0 - 1.3 (triplet)~10 - 15
Secondary Amine N-HVariable, broadN/A
Oxalate C=ON/A>160

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. These methods are complementary and provide a detailed fingerprint of the molecule's vibrational modes. nih.gov

Infrared (IR) Spectroscopy: An FTIR spectrum, typically obtained using a KBr pellet, would reveal characteristic absorption bands. nih.gov Key expected vibrations include N-H stretching from the secondary amine (~3300-3500 cm⁻¹), C-H stretching from the aromatic naphthyl group (>3000 cm⁻¹) and aliphatic ethyl groups (<3000 cm⁻¹), and C=C stretching vibrations from the aromatic ring (~1500-1640 cm⁻¹). Strong bands corresponding to the C=O stretching of the oxalate group would be prominent around 1700 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands from C-N stretching and various bending vibrations.

Raman Spectroscopy: An FT-Raman spectrum provides complementary information. nih.gov Aromatic ring stretching vibrations of the naphthalene (B1677914) moiety typically produce strong Raman signals. qut.edu.au Symmetric vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum. For the oxalate ion, the symmetric C-C stretching vibration (~880-900 cm⁻¹) and O-C-O bending modes are characteristically observed in Raman spectra. qut.edu.au

Table 2: Key Vibrational Modes for this compound

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)
N-H Stretch (Secondary Amine)IR~3300 - 3500
Aromatic C-H StretchIR, Raman>3000
Aliphatic C-H StretchIR, Raman<3000
C=O Stretch (Oxalate)IR~1700
C=C Stretch (Aromatic)IR, Raman~1500 - 1640
C-N StretchIR~1000 - 1250
C-C Stretch (Oxalate)Raman~880 - 900

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule and serves as a basis for quantitative analysis. The chromophore responsible for UV absorption in this compound is the naphthalene ring system.

The UV-Vis spectrum is expected to show strong absorption bands corresponding to π→π* transitions within the aromatic naphthalene rings. The position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity. This technique is particularly useful because related naphthylethylenediamine compounds are widely used as reagents in colorimetric and photometric analyses, indicating strong absorbance properties. cymitquimica.com

For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound. This allows for the precise determination of the concentration of this compound in unknown samples.

Mass Spectrometry (MS) for Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the ionization technique used would significantly influence the resulting mass spectrum.

Under electrospray ionization (ESI), the protonated molecule of the free base, [C₁₆H₂₂N₂ + H]⁺, would likely be observed, confirming the molecular weight of the amine portion (242.18 u). Subsequent fragmentation (MS/MS) of this parent ion would provide structural details. A primary and highly characteristic fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. For this molecule, two main α-cleavage pathways are probable:

Loss of an ethyl radical from the diethylamino group, leading to a stable iminium ion.

Cleavage of the bond between the two methylene carbons of the ethylenediamine bridge.

The naphthyl group itself is relatively stable and would likely remain intact or undergo fragmentation only under high-energy conditions. The oxalate dianion (C₂O₄²⁻) might be observed in negative ion mode.

Chromatographic Methods for Purity and Separation Studies

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this oxalate salt. A stability-indicating reverse-phase HPLC (RP-HPLC) method would be the most suitable approach.

Method development would typically involve:

Column: A C18 or C8 stationary phase is commonly used for separating moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be effective. Adjusting the pH of the aqueous phase can optimize the retention and peak shape of the amine.

Detection: UV detection would be highly effective due to the strong absorbance of the naphthalene chromophore. The detection wavelength would be set at one of the absorption maxima determined by UV-Vis spectroscopy.

Validation: A developed method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its reliability for purity analysis. biomedres.usnih.gov

Table 3: Representative HPLC Method Parameters

ParameterTypical Condition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase AAqueous buffer (e.g., 0.05 M Sodium Acetate, pH 5.5)
Mobile Phase BAcetonitrile
ElutionGradient
Flow Rate1.0 - 1.5 mL/min
DetectionUV at λmax (e.g., 225 nm)
Injection Volume10 - 20 µL

Gas Chromatography (GC) Applications

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its salt nature and consequently low volatility. To make the analyte suitable for GC analysis, the salt must first be neutralized to liberate the free base (N,N-Diethyl-N'-1-naphthylethylenediamine), followed by a derivatization step to increase its volatility and thermal stability.

The secondary amine in the ethylenediamine bridge contains an active hydrogen, which can cause peak tailing and adsorption on the GC column. Therefore, derivatization is essential. Common derivatization reactions for amines include:

Silylation: Reacting the amine with a silylating agent (e.g., BSTFA) to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group.

Acylation: Reacting the amine with an acylating agent (e.g., trifluoroacetic anhydride, TFAA) to form a stable amide derivative.

Once derivatized, the compound could be analyzed by GC, likely coupled with a mass spectrometer (GC-MS) for definitive identification of the derivative and any related impurities. This approach, however, is more complex than HPLC and would typically only be used for specific applications, such as the analysis of volatile impurities in the substance.

X-ray Diffraction (XRD) for Solid-State Structural Determination

Despite a thorough search, detailed crystallographic data for this compound has not been reported in publicly accessible literature or structural databases. Consequently, specific details regarding its crystal system, space group, and precise unit cell parameters are not available.

The determination of the crystal structure of this compound through single-crystal XRD would provide valuable insights into its solid-state properties. Such an analysis would reveal the three-dimensional arrangement of the N,N-Diethyl-N'-1-naphthylethylenediamine cation and the oxalate anion, including the nature of the ionic interactions and any hydrogen bonding that may be present. This information is crucial for understanding the compound's physical properties, such as solubility and melting point, and for correlating its structure with its chemical behavior.

While experimental data for the oxalate salt is not available, future crystallographic studies would be necessary to fully characterize its solid-state structure. Such studies would involve growing single crystals of sufficient quality and analyzing them using a diffractometer. The resulting data would allow for the complete elucidation of the molecular and crystal structure.

Theoretical and Computational Studies on N,n Diethyl N 1 Naphthylethylenediamine Oxalate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. For N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate (B1200264), these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and key reactivity indicators.

The geometry of the N,N-Diethyl-N'-1-naphthylethylenediamine cation and the oxalate anion would first be optimized, typically using a functional like B3LYP with a basis set such as 6-31G(d,p). This process finds the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For the N,N-Diethyl-N'-1-naphthylethylenediamine cation, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring and the nitrogen atoms, indicating these are the likely sites for electrophilic attack. The LUMO would be distributed across the aromatic system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the oxalate anion and the nitrogen atoms of the ethylenediamine (B42938) chain, highlighting their roles as hydrogen bond acceptors or sites for protonation. The naphthalene ring would exhibit a negative potential above and below the plane of the rings due to the π-electron cloud.

Table 1: Hypothetical DFT-Calculated Electronic Properties of N,N-Diethyl-N'-1-naphthylethylenediamine Cation

PropertyPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability, localized on naphthyl and nitrogen atoms.
LUMO Energy-1.2 eVIndicates electron-accepting ability, distributed over the aromatic system.
HOMO-LUMO Gap4.6 eVSuggests relatively high kinetic stability.
Dipole Moment2.5 DIndicates a moderate overall polarity of the cation.
Chemical Hardness2.3 eVQuantifies resistance to deformation of the electron cloud.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing detailed insights into intermolecular interactions. An MD simulation of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate, typically in an aqueous solution or interacting with a biological target, would reveal how it interacts with its environment.

The simulation would begin by placing the molecule in a simulation box, often filled with water molecules to mimic physiological conditions. A force field (e.g., AMBER, CHARMM) is chosen to define the potential energy of the system based on the positions of its atoms. The simulation then solves Newton's equations of motion for every atom, tracking their trajectories over time.

Solvation and Hydrogen Bonding: In an aqueous environment, MD simulations would show the formation of a hydration shell around the molecule. The oxalate anion's carboxylate groups and the cation's amine groups would act as strong hydrogen bond acceptors and donors, respectively, forming stable interactions with surrounding water molecules. The diethylamino group and the naphthyl ring, being more hydrophobic, would have a less structured hydration shell.

Interactions with Biomolecules: Given the compound's known antibacterial activity, MD simulations could model its interaction with bacterial proteins or membranes. For example, simulations could explore how the naphthalene moiety intercalates into the hydrophobic core of a lipid bilayer through van der Waals and π-stacking interactions. mdpi.comnih.gov Concurrently, the charged amine and oxalate groups could form electrostatic interactions and hydrogen bonds with polar head groups of lipids or amino acid residues at the protein surface. Analysis of the simulation trajectory would provide data on binding energies, residence times, and conformational changes upon binding.

Table 2: Potential Intermolecular Interactions Modeled by MD Simulations

Interaction TypeMolecular Moiety InvolvedPotential Interaction PartnerSignificance
Hydrogen BondingAmine groups (cation), Oxalate oxygens (anion)Water, Protein residues (e.g., Asp, Glu, Ser)Key for solubility and specific binding to biological targets.
ElectrostaticDiethylammonium group (cation), Oxalate (anion)Charged amino acids (e.g., Arg, Lys), Lipid head groupsGoverns long-range recognition and binding orientation.
π-StackingNaphthalene ringAromatic residues (e.g., Phe, Tyr, Trp)Contributes to binding affinity and stability in protein pockets.
Van der WaalsAlkyl chains, Naphthalene ringHydrophobic lipid tails, Nonpolar amino acidsImportant for nonspecific binding and interaction within membranes.

Prediction of Spectroscopic Properties through Computational Models

Computational models are invaluable for predicting and interpreting spectroscopic data. DFT calculations can be used to simulate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra, which can then be compared with experimental results for validation.

Vibrational Spectroscopy: The vibrational frequencies and intensities for this compound can be calculated using DFT. The results are typically scaled by an empirical factor to correct for anharmonicity and other method-inherent approximations. These predicted spectra can aid in the assignment of peaks in experimental IR and Raman spectra. nih.gov For instance, the calculations would predict characteristic C=O stretching vibrations for the oxalate group, N-H and C-N stretching for the ethylenediamine bridge, aromatic C-H and C=C stretching for the naphthalene ring, and aliphatic C-H stretching for the ethyl groups.

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Visible spectrum. For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region, corresponding to π→π* transitions within the naphthalene aromatic system. researchgate.net The calculations can also predict the oscillator strength of these transitions, which relates to the intensity of the absorption peaks. By performing these calculations in a simulated solvent environment (using a model like the Polarizable Continuum Model, PCM), one can account for the effect of the solvent on the absorption wavelengths.

Table 3: Comparison of Typical Experimental and Computationally Predicted Vibrational Frequencies

Vibrational ModeFunctional GroupTypical Experimental Range (cm⁻¹)Predicted DFT Range (cm⁻¹, scaled)
Aromatic C-H StretchNaphthalene Ring3000 - 31003050 - 3120
Aliphatic C-H StretchEthyl Groups, Ethylenediamine Bridge2850 - 30002870 - 3010
N-H Stretch/BendSecondary Amine3300-3500 (stretch), 1550-1650 (bend)3350 - 3550, 1560 - 1660
C=O StretchOxalate Anion1650 - 17501670 - 1760
Aromatic C=C StretchNaphthalene Ring1400 - 16001410 - 1610

Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. Given that this compound exhibits antibacterial properties, a QSAR study could be developed to guide the synthesis of more potent analogues. biosynth.com

A QSAR study involves several steps:

Data Set Generation: A series of analogues would be synthesized by modifying the parent structure (e.g., substituting the naphthalene ring, altering the alkyl groups on the nitrogen). The antibacterial activity (e.g., minimum inhibitory concentration, MIC) of each compound would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors are calculated. These are numerical values that encode different aspects of the molecule's structure and properties. Descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular weight, volume, shape indices), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is created that links a subset of the most relevant descriptors to the observed biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model-building process).

For a series of N,N-Diethyl-N'-1-naphthylethylenediamine derivatives, a QSAR model might reveal that antibacterial activity is positively correlated with the hydrophobicity (LogP) of the naphthalene substituent and negatively correlated with the LUMO energy, suggesting that more hydrophobic compounds with better electron-accepting capabilities are more active. Such a model provides a quantitative framework for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com

Table 4: Example Molecular Descriptors for a Hypothetical QSAR Study

Descriptor TypeDescriptor NameDefinitionPotential Influence on Antibacterial Activity
HydrophobicLogPThe logarithm of the octanol-water partition coefficient.Higher values may improve membrane permeability.
ElectronicLUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Lower energy may enhance interactions involving electron transfer.
StericMolecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.May affect binding site accessibility and diffusion rates.
TopologicalWiener IndexA distance-based index related to molecular branching.Can correlate with molecular shape and size.
ElectronicDipole MomentA measure of the overall polarity of the molecule.Could influence interactions with polar residues in a target protein.

Lack of Specific Research Hinders Comprehensive Analysis of this compound in Coordination Chemistry

The available information primarily pertains to the properties and applications of the this compound salt itself, rather than its role as a ligand in coordination compounds. Existing data highlights its use as a reagent in analytical chemistry for the detection of various substances, including metal ions, and its potential as an antibacterial agent. However, this information does not extend to the synthesis and characterization of discrete metal complexes featuring this ligand.

For a scientifically accurate and detailed article on the coordination chemistry and ligand design with this compound, further research would be required in the following areas:

Coordination Chemistry and Ligand Design with N,n Diethyl N 1 Naphthylethylenediamine Oxalate

Applications of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate (B1200264) Metal Complexes:While the free oxalate salt has known applications, the potential uses of its metal complexes in areas such as catalysis, materials science, or medicine remain unexplored in the available literature.

While the related compound, N-(1-Naphthyl)ethylenediamine, is known to act as a bidentate ligand in forming coordination compounds, it is not scientifically sound to extrapolate these findings to N,N-Diethyl-N'-1-naphthylethylenediamine without specific experimental evidence. The presence of two ethyl groups on one of the nitrogen atoms in the latter would significantly alter its steric and electronic properties, leading to different coordination behavior.

Until dedicated research on the coordination chemistry of N,N-Diethyl-N'-1-naphthylethylenediamine is published, a thorough and scientifically robust article on this specific topic cannot be produced.

Advanced Analytical Methodologies Utilizing N,n Diethyl N 1 Naphthylethylenediamine Oxalate As a Reagent

Detection and Quantification of Metal Ions in Complex Matrices

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate (B1200264) is employed as a reagent in analytical chemistry for the detection and quantification of metal ions. smolecule.com The nitrogen atoms within the ethylenediamine (B42938) portion of the molecule can coordinate with metal ions, enabling the formation of chelate complexes. smolecule.com This complexation reaction often results in a distinct, measurable color change, forming the basis of colorimetric or spectrophotometric assays.

The formation of these colored complexes allows for the quantification of trace amounts of specific metal ions in various samples. While technical literature notes its efficacy in chelating transition metals, specific, publicly accessible research detailing the full range of detectable ions, their limits of detection in complex matrices, and the optimal reaction conditions is limited. smolecule.com The principle relies on the direct correlation between the analyte (metal ion) concentration and the intensity of the color produced, which is measured by a spectrophotometer.

Table 1: Principles of Metal Ion Detection

Analyte Group Principle of Detection Potential Matrices Measurable Parameter

Derivatization for Spectroscopic and Chromatographic Detection

Derivatization is a technique used to convert an analyte into a product that is more easily detected or separated. N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate functions as a derivatizing agent, particularly for spectrophotometric detection. Its action is analogous to that of its well-studied parent compound, N-(1-Naphthyl)ethylenediamine, which is the key reagent in the Bratton-Marshall reaction. wikipedia.orgresearchgate.net

This classic reaction is used for the analysis of compounds containing a primary aromatic amine group. The methodology involves a two-step process:

Diazotization: The primary aromatic amine analyte is treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt.

Coupling: The this compound is added. The diazonium salt couples with the naphthyl group of the reagent to form a stable, intensely colored azo dye.

The concentration of the original analyte is directly proportional to the intensity of the color of the resulting solution, which can be accurately measured using a UV-Visible spectrophotometer. This derivatization process transforms a potentially colorless analyte into a strongly colored product, significantly enhancing the sensitivity and selectivity of the detection method. While this mechanism is well-established for the parent compound, it is the presumed pathway for applications involving this compound.

Application in Bioanalytical Assays for Residue Analysis in Peptides and Proteins (e.g., nitrotyrosine, aminotyrosine)

The reagent is cited for use in methods designed to detect specific amino acid residues within peptides and proteins, namely nitrotyrosine and aminotyrosine. smolecule.com These modified amino acids are important biomarkers for nitrative stress and other biological processes.

The analytical application for aminotyrosine, which contains a primary aromatic amine group, likely relies on the diazotization-coupling reaction described previously (Section 7.2). For the detection of nitrotyrosine, a preliminary chemical reduction step is required to convert the nitro group (-NO₂) on the tyrosine residue into a primary amine group (-NH₂), forming aminotyrosine. Once this conversion is complete, the resulting primary amine can be diazotized and coupled with this compound to produce the characteristic colored azo dye for quantification. This multi-step process allows for the indirect but sensitive measurement of nitrotyrosine residues in complex biological samples.

Table 2: Bioanalytical Application for Modified Amino Acids

Target Analyte Pre-treatment Step Derivatization Reaction Detection Method
Aminotyrosine None required Diazotization followed by azo coupling with the reagent. Spectrophotometry

Utility in Pharmaceutical Analysis, Including Antiepileptic Drug Separation and Photometric Determination

This compound is referenced for its use in the separation and photometric determination of certain antiepileptic drugs. smolecule.com A key study by Quednow et al. in Pharmazie (1979) reportedly details this application, although the specific contents of this paper are not widely available.

The analytical strategy is presumed to be applicable to pharmaceutical compounds that either possess a primary aromatic amine moiety or can be hydrolyzed or otherwise chemically modified to yield one. Many pharmaceuticals, including sulfonamides (which have antimicrobial and sometimes anticonvulsant properties) and other drug classes, fit this profile. wikipedia.org The analytical procedure would involve:

Extraction of the drug from its pharmaceutical formulation (e.g., tablets, capsules).

If necessary, chemical conversion (e.g., hydrolysis) to expose or create a primary aromatic amine group.

Derivatization via the diazotization-coupling reaction with this compound to generate a colored product.

Photometric or spectrophotometric measurement of the color intensity to determine the drug's concentration.

This method provides a simple and cost-effective way to quantify specific drugs in quality control and pharmaceutical analysis settings.

Table 3: Mentioned Compounds in This Article

Compound Name
This compound
N-(1-Naphthyl)ethylenediamine
Sodium Nitrite
Nitrotyrosine
Aminotyrosine

Investigation of Biological Interactions and Activities of N,n Diethyl N 1 Naphthylethylenediamine Oxalate

Mechanisms of Interaction with Cellular Components and Biological Macromolecules

N,N-Diethyl-N'-1-naphthylethylenediamine oxalate (B1200264), a naphthalene (B1677914) derivative, primarily interacts with cellular structures at the membrane level. biosynth.com Research indicates that its mechanism of action includes binding to the extracellular site on the bacterial cell membrane. biosynth.com This interaction is foundational to its observed biological activities, particularly its antibacterial properties.

The chemical structure of the compound, also known as Tsuda's reagent, facilitates its use in the detection of aromatic amines. nii.ac.jp This application implies a direct interaction with these biological macromolecules. The diazo-coupling reaction, where the reagent is used to quantify substances like sulfadiazine, further illustrates its capacity to react and bind with specific molecular components in a biological or analytical setting. mdpi.com

Modulation of Enzyme Activity and Biochemical Pathways

The influence of N,N-Diethyl-N'-1-naphthylethylenediamine oxalate on enzymatic processes has been noted, although detailed mechanistic studies are limited in publicly available research. The compound has been observed to inhibit enzyme activity, particularly within damaged human serum. biosynth.com It has been suggested that this inhibitory effect may be due to the compound binding with molecules such as kynurenine. biosynth.com However, specific enzymes and the precise nature of the inhibition or modulation of biochemical pathways have not been extensively detailed in the reviewed scientific literature.

Studies on Antibacterial Properties and Microbial Inhibition

The antibacterial effects of this compound are a significant aspect of its biological activity. It is recognized as a naphthalene derivative capable of inhibiting bacterial growth. biosynth.com

Interference with Bacterial Cell Membrane Function and Sulfadiazine Uptake

The primary antibacterial mechanism of this compound involves its direct interaction with the bacterial cell envelope. The compound binds to the cell membrane, which in turn interferes with specific transport processes. biosynth.com A key outcome of this interaction is the inhibition of sulfadiazine uptake by the bacterial cell. biosynth.com By disrupting the bacterial membrane's function in this manner, the compound hinders the bacterium's ability to acquire essential substances, leading to the inhibition of its growth.

Efficacy Against Specific Bacterial Strains (e.g., S. aureus)

Studies have demonstrated the efficacy of this compound against specific types of bacteria. It has been shown to be effective against Staphylococcus aureus (S. aureus) and other bacterial strains that have developed resistance to sulfonamides. biosynth.com Conversely, its activity is not uniform across all bacteria; it has been noted to be ineffective against strains such as Staphylococcus epidermidis and Escherichia coli (E. coli). biosynth.com

The following table summarizes the known antibacterial spectrum of this compound based on available research.

Bacterial StrainEfficacyReference
Staphylococcus aureusEffective biosynth.com
Sulfonamide-resistant bacteriaEffective biosynth.com
Staphylococcus epidermidisNot Effective biosynth.com
Escherichia coliNot Effective biosynth.com

Cellular Studies: Effects on Cell Viability and Proliferation in vitro

Detailed in vitro studies focusing specifically on the effects of this compound on mammalian cell viability and proliferation are not extensively documented in the available scientific literature. While its biological activities, particularly antibacterial actions, have been investigated, its broader cytotoxic or cytostatic effects on various cell lines remain an area requiring further research.

Chirality and Enantioselective Research Involving N,n Diethyl N 1 Naphthylethylenediamine Oxalate

Enantioselective Synthesis Approaches to Chiral Analogues

The direct asymmetric synthesis of chiral N,N-dialkyl-N'-1-naphthylethylenediamines presents a significant challenge in organic chemistry. However, several strategies can be envisioned for the enantioselective preparation of these and analogous chiral diamines, primarily focusing on the stereocontrolled formation of the C-N bond or the alkylation of a chiral precursor.

One plausible approach involves the asymmetric reductive amination of a suitable keto-precursor. This method would entail the condensation of 1-naphthylglyoxal with a chiral amine, followed by diastereoselective reduction of the resulting imine. Subsequent N,N-diethylation would yield the chiral diamine. The choice of chiral auxiliary and reducing agent would be critical in achieving high diastereoselectivity.

Alternatively, enantioselective alkylation of N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates has been shown to proceed with high diastereoselectivity. This suggests a pathway where a chiral N-1-(1'-naphthyl)ethylamine precursor could be selectively N-alkylated to introduce the diethylaminoethyl moiety. The stereochemical outcome is rationalized by a chiral relay mechanism where the existing stereocenter directs the incoming substituent. nih.gov

Furthermore, palladium-catalyzed asymmetric allylic alkylation represents a powerful tool for the enantioselective synthesis of N-heterocyclic compounds and could be adapted for the synthesis of chiral diamines. mdpi.comnih.govnih.gov This would involve the reaction of a nucleophilic amine with an allylic substrate in the presence of a chiral palladium catalyst.

A summary of potential enantioselective synthetic strategies is presented below:

Synthetic StrategyDescriptionKey Parameters
Asymmetric Reductive AminationCondensation of a keto-precursor with a chiral amine followed by diastereoselective reduction.Chiral auxiliary, reducing agent, reaction conditions.
Diastereoselective AlkylationAlkylation of a chiral N-1-(1'-naphthyl)ethylamine precursor.Directing group, alkylating agent, base.
Catalytic Asymmetric AminationTransition-metal catalyzed reaction of an amine with a suitable electrophile.Chiral ligand, metal catalyst, reaction conditions.

Optical Resolution Methodologies using Related Naphthylethylenediamine Derivatives

When an enantioselective synthesis is not feasible or provides low enantiomeric excess, classical resolution of a racemic mixture is a common alternative. wikipedia.org For chiral amines such as N,N-Diethyl-N'-1-naphthylethylenediamine, the most prevalent method for resolution is the formation of diastereomeric salts with a chiral resolving agent. wikipedia.orggoogle.com

The principle of this method relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and an enantiomerically pure chiral acid. Tartaric acid and its derivatives are commonly employed for this purpose. google.comgoogle.com The process typically involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, and then separating it by filtration. The desired enantiomer of the amine can then be liberated from the salt by treatment with a base.

For the resolution of the parent compound, R-(+)-1-(1-naphthyl)ethylamine, D-(-)-tartaric acid has been effectively used as the resolving agent. google.com The process involves the formation of R-(+)-1-(1-naphthyl)ethylamine·D-(-)-tartrate, which is less soluble and crystallizes out from a solvent mixture. The mother liquor, enriched in the S-(-)-enantiomer, can be racemized and recycled.

The efficiency of the resolution can be influenced by several factors, as detailed in the table below:

FactorInfluence on Resolution
Resolving Agent The choice of chiral acid is crucial as it determines the difference in solubility of the diastereomeric salts.
Solvent The solvent system affects the solubility of the diastereomeric salts and can be optimized to maximize the yield and enantiomeric excess of the desired enantiomer.
Temperature Temperature control during crystallization is critical for achieving optimal separation.
Stoichiometry The molar ratio of the racemic amine to the resolving agent can impact the efficiency of the resolution.

Stereochemical Characterization and Analysis of Enantiomers

Once the enantiomers of N,N-Diethyl-N'-1-naphthylethylenediamine or its analogues are synthesized or resolved, their stereochemical purity and absolute configuration must be determined. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying enantiomers. nih.govchiralpedia.comsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving good separation. For N-(1-Naphthyl)ethylenediamine, reverse-phase HPLC methods have been developed. sielc.com

Circular Dichroism (CD) Spectroscopy is a chiroptical method that measures the differential absorption of left and right circularly polarized light. Enantiomers exhibit mirror-image CD spectra, which can be used to determine the enantiomeric excess and, in some cases, the absolute configuration by comparison with known compounds or theoretical calculations. Practical chiroptical sensing methods based on the formation of Schiff bases with aromatic aldehydes have been demonstrated for the stereochemical analysis of chiral amines and diamines. nih.gov

X-ray Crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. acs.orgnih.govmdpi.com This technique requires the formation of a single crystal of one of the enantiomers, often as a salt with a chiral counter-ion of known absolute configuration. The diffraction pattern of the crystal provides a three-dimensional map of the electron density, allowing for the unambiguous assignment of the stereochemistry.

A comparison of these analytical techniques is provided in the table below:

Analytical TechniquePrincipleInformation ObtainedRequirements
Chiral HPLC Differential interaction with a chiral stationary phase.Enantiomeric excess, separation of enantiomers.Suitable chiral column and mobile phase.
Circular Dichroism Differential absorption of circularly polarized light.Enantiomeric excess, information on absolute configuration.Chromophore near the stereocenter.
X-ray Crystallography Diffraction of X-rays by a single crystal.Absolute configuration.High-quality single crystal.

Impact of Chirality on Biological Activity and Chemical Reactivity

Chirality plays a crucial role in the interaction of molecules with biological systems, as enzymes, receptors, and other biological macromolecules are themselves chiral. Consequently, the enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and metabolic profiles. nih.govmdpi.com

In the context of diamine derivatives, chirality has been shown to be a key determinant of their biological activity. For instance, a series of chiral diamine compounds were found to exhibit significant antiviral and fungicidal activities, with the biological effect being stereospecific.

The chemical reactivity of chiral molecules can also be influenced by their stereochemistry. In catalysis, for example, chiral diamines are widely used as ligands for metal complexes in asymmetric synthesis. The enantiomeric purity of the ligand is critical for achieving high enantioselectivity in the catalyzed reaction.

Furthermore, chiral recognition is a phenomenon where a chiral molecule preferentially interacts with one enantiomer of another chiral compound. nih.govnih.gov Naphthyl-containing chiral molecules have been investigated for their ability to act as chiral selectors in various applications, including chiral chromatography and sensing. The specific three-dimensional arrangement of the naphthyl group and the stereogenic center can lead to highly selective non-covalent interactions with other chiral molecules.

The potential implications of chirality on the properties of N,N-Diethyl-N'-1-naphthylethylenediamine analogues are summarized below:

PropertyPotential Impact of Chirality
Biological Activity Enantiomers may exhibit different potencies and efficacies as antiviral, fungicidal, or other bioactive agents. One enantiomer may be active while the other is inactive or even has adverse effects.
Chemical Reactivity In asymmetric catalysis, the use of a single enantiomer as a ligand can lead to the preferential formation of one enantiomer of the product.
Chiral Recognition The enantiomers may show different affinities for chiral stationary phases, enabling their separation by chiral chromatography. They may also serve as chiral selectors for the recognition of other chiral molecules.
Pharmacokinetics The absorption, distribution, metabolism, and excretion (ADME) of the enantiomers can differ, leading to different in vivo concentrations and durations of action.

Future Research Directions and Emerging Applications of N,n Diethyl N 1 Naphthylethylenediamine Oxalate

Development of Novel Synthetic Strategies

The conventional synthesis of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate (B1200264) involves the formation of its precursor, N,N-Diethyl-N'-1-naphthylethylenediamine, followed by salt formation with oxalic acid. A typical route to the precursor involves reacting 1-naphthylamine (B1663977) with a 2-chloroethylamine (B1212225) derivative. wikipedia.org Future research is focused on developing more efficient, cost-effective, and scalable synthetic strategies.

Key areas of development include:

Catalyst Optimization: Research into novel catalysts aims to improve reaction yields and reduce reaction times. For the synthesis of the core N,N-diethylethylenediamine backbone, Lewis acid catalysts such as cuprous chloride or aluminum chloride have been utilized. google.com Future work may explore other transition metal catalysts or organocatalysts to enhance efficiency and selectivity.

Process Intensification: The development of "one-pot" synthesis procedures is a significant goal. Such methods, which avoid the isolation of intermediates, can reduce solvent waste, save time, and lower production costs. researchgate.net Adapting one-pot strategies for the N-alkylation of 1-naphthylamine with the diethylaminoethyl group is a promising direction.

Reaction Condition Refinement: Fine-tuning reaction parameters is crucial for maximizing yield and purity. A patented method for a related precursor, N,N-diethylethylenediamine, highlights the importance of controlling temperature, pressure, and molar ratios of reactants. google.com Applying these principles can lead to a more robust and industrially feasible synthesis.

ParameterCondition / ReagentPurpose / Improvement
Catalyst Lewis Acids (e.g., CuCl)To facilitate the C-N bond formation between the amine and the ethylamine (B1201723) derivative. google.com
Acid Scavenger Sodium MethoxideTo neutralize HCl generated during the reaction, driving the equilibrium towards the product. google.com
Procedure One-Pot SynthesisTo improve process efficiency by reducing the number of steps and minimizing waste. researchgate.net
Temperature 100–200 °CTo provide sufficient energy for the reaction to proceed at an optimal rate. google.com
Pressure 0.5–1.6 MPaTo maintain reactants in the liquid phase and increase reaction concentration. google.com

Exploration of Catalytic Applications

The molecular structure of N,N-Diethyl-N'-1-naphthylethylenediamine suggests its potential as a ligand in coordination chemistry and catalysis. The two nitrogen atoms of the ethylenediamine (B42938) backbone can act as a bidentate ligand, chelating to metal centers. This capability is foundational to many catalytic processes.

The related compound, N-(1-Naphthyl)ethylenediamine, is known to act as a bidentate ligand, forming coordination compounds with metals such as platinum. wikipedia.org This provides a strong basis for exploring the catalytic potential of its N,N-diethyl derivative. Future research directions include:

Synthesis of Metal Complexes: A primary step is the synthesis and characterization of coordination complexes with various transition metals (e.g., palladium, rhodium, copper, ruthenium). The electronic and steric properties imparted by the N,N-diethyl and naphthyl groups could influence the stability and reactivity of these complexes.

Asymmetric Catalysis: Chiral versions of diamine ligands are widely used in asymmetric synthesis. While the parent compound is achiral, future work could involve creating chiral derivatives by modifying the ethylenediamine backbone or the naphthyl group. These new ligands could be screened for applications in asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions.

Cross-Coupling Reactions: Palladium complexes of diamine ligands are effective catalysts for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Investigating the performance of N,N-Diethyl-N'-1-naphthylethylenediamine as a ligand in these industrially important transformations is a logical next step.

Expansion into New Bioanalytical and Biomedical Fields

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate and its close analogs have established roles in bioanalysis, which serve as a springboard for new applications. The compound is currently used in methods for detecting nitrotyrosine and aminotyrosine residues in proteins and in the photometric determination of antiepileptics. cymitquimica.com

Emerging research is focused on leveraging its chemical properties for broader applications:

Fluorescent Probes and Sensors: The naphthalene (B1677914) group is inherently fluorescent. This property can be exploited to develop new fluorescent sensors. For instance, derivatives of N-(1-naphthyl)ethylenediamine are being investigated as efficient fluorescent sensors for detecting hazardous aromatic nitro compounds. researchgate.net This concept could be expanded to create selective probes for specific biomolecules or metal ions in biological systems.

Antimicrobial Drug Development: The compound has demonstrated antibacterial activity, particularly against Staphylococcus aureus. smolecule.combiosynth.com The proposed mechanism involves binding to the bacterial cell membrane and inhibiting the uptake of the antibiotic sulfadiazine. smolecule.combiosynth.com Further investigation into its mechanism of action and structure-activity relationship could lead to the development of new antimicrobial agents or adjuvants that enhance the efficacy of existing antibiotics.

Advanced Diagnostic Assays: The foundational chemistry of N-(1-Naphthyl)ethylenediamine in the Griess test for nitrite (B80452) and nitrate (B79036) analysis is well-established. wikipedia.org This reaction, which produces a strongly colored azo compound, is a cornerstone of clinical and environmental diagnostics. wikipedia.org Future work could involve integrating this chemistry into novel platforms, such as microfluidic lab-on-a-chip devices, for rapid, automated, and point-of-care testing.

Application AreaCurrent / Established UseEmerging / Future Direction
Protein Analysis Detection of nitrotyrosine and aminotyrosine residues. cymitquimica.comDevelopment of fluorescent probes for specific protein modifications.
Clinical Diagnostics Photometric determination of antiepileptics. cymitquimica.comIntegration into automated, high-throughput screening platforms.
Microbiology Studied for antibacterial activity against S. aureus. biosynth.comDesign of novel antibiotic adjuvants to overcome drug resistance.
Analyte Detection Basis of the Griess test for nitrite/nitrate (as N-(1-Naphthyl)ethylenediamine). wikipedia.orgMiniaturized sensors and lab-on-a-chip devices for environmental and biomedical monitoring.

Advanced Materials Science Applications

While not traditionally used in materials science, the unique photochemical and coordination properties of the N,N-Diethyl-N'-1-naphthylethylenediamine scaffold present opportunities for its incorporation into advanced materials. The development of functional materials, particularly for sensing applications, is a promising frontier.

Chemosensor Materials: The ability of the diamine to bind metal ions and the fluorescence of the naphthyl group can be combined to create chemosensors. The binding of a target analyte (e.g., a heavy metal ion) to the diamine moiety could induce a change in the fluorescence of the naphthyl group, allowing for sensitive and selective detection.

Optical Sensing Platforms: Research has demonstrated the development of novel sensors based on the related N-(1-naphthyl)ethylenediamine for measuring nitrites. These systems use the classic Griess reaction on a miniaturized platform, where a color change is detected by an RGB sensor. Future work could involve immobilizing this compound or its derivatives onto solid supports like polymers or glass to create reusable optical sensor films or fibers.

Functional Polymers: The compound can be potentially incorporated into polymer structures. It could be functionalized with a polymerizable group (like a vinyl or acrylate (B77674) group) and then copolymerized with other monomers. The resulting polymer would feature the naphthylethylenediamine side chain, potentially imparting metal-chelating, pH-responsive, or fluorescent properties to the bulk material. Such functional polymers could find use in water treatment, catalysis, or as components in smart materials.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.